"chemical properties of 1-(1,3-Thiazol-2-yl)piperidin-4-amine"
"chemical properties of 1-(1,3-Thiazol-2-yl)piperidin-4-amine"
An In-Depth Technical Guide to the Chemical Properties of 1-(1,3-Thiazol-2-yl)piperidin-4-amine
Abstract
This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and reactivity of 1-(1,3-Thiazol-2-yl)piperidin-4-amine, a heterocyclic compound of significant interest to the medicinal chemistry and drug development sectors. The molecule's architecture, which combines a bioactive thiazole ring with a versatile piperidine scaffold, makes it a valuable building block for creating diverse chemical libraries. This document details the compound's physicochemical characteristics, offers methodologies for its synthesis and spectroscopic characterization, explores its key reactive sites for derivatization, and discusses its potential applications in therapeutic research. Safety and handling protocols are also outlined to ensure its proper use in a laboratory setting. This guide is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this compound's scientific profile.
Introduction to the 1-(Thiazol-2-yl)piperidine Scaffold
The strategic combination of distinct heterocyclic systems into a single molecular framework is a cornerstone of modern drug discovery. The 1-(1,3-Thiazol-2-yl)piperidin-4-amine scaffold exemplifies this approach, uniting two pharmacologically significant moieties: the 1,3-thiazole ring and the piperidine nucleus.
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The Thiazole Ring: This five-membered aromatic heterocycle is a privileged structure found in a wide array of FDA-approved drugs, including the antibiotic Penicillin and the chemotherapeutic agent Dasatinib. Its presence is often associated with a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The nitrogen and sulfur heteroatoms can engage in hydrogen bonding and other non-covalent interactions with biological targets, while the ring itself serves as a stable, bioisosteric replacement for other aromatic systems.
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The Piperidine Nucleus: As one of the most common saturated N-heterocycles in pharmaceuticals, the piperidine ring is prized for its ability to improve the physicochemical properties of a drug candidate, such as solubility and metabolic stability. The non-planar, chair-like conformation allows for precise three-dimensional positioning of substituents, which is critical for optimizing binding affinity to target proteins.
The subject of this guide, 1-(1,3-Thiazol-2-yl)piperidin-4-amine, integrates these two systems, presenting a primary amine on the piperidine ring as a key handle for synthetic elaboration. This makes the compound a highly versatile synthon for generating libraries of novel compounds aimed at a multitude of therapeutic targets.
Physicochemical and Structural Properties
The fundamental properties of a compound dictate its behavior in both chemical reactions and biological systems. Understanding these characteristics is the first step in its application for research and development.
Core Compound Identifiers
A summary of the key identifiers and physical properties for 1-(1,3-Thiazol-2-yl)piperidin-4-amine is presented below.
| Property | Value | Source |
| CAS Number | 596818-05-2 | |
| Molecular Formula | C₈H₁₃N₃S | [4] |
| Molecular Weight | 183.28 g/mol | [4] |
| Synonyms | 1-(1,3-thiazol-2-yl)-4-piperidinamine | |
| Physical Form | Oil | |
| InChI Key | SQWHSDXOVVYPSX-UHFFFAOYSA-N |
Structural Representation & Protonation States
The structure consists of a piperidine ring where the ring nitrogen is directly attached to the C2 position of a 1,3-thiazole ring. A primary amino group is substituted at the C4 position of the piperidine ring.
The molecule possesses two primary basic centers: the exocyclic primary amine on the piperidine ring and the endocyclic piperidine nitrogen. The thiazole nitrogen is significantly less basic. The primary amine (pKa ~9-10) is expected to be more basic than the tertiary amine of the piperidine ring, whose basicity is reduced by the electron-withdrawing effect of the attached thiazole ring. At physiological pH (~7.4), the primary amine will be predominantly protonated.
Caption: Predicted protonation states of the molecule across different pH ranges.
Spectroscopic Characterization
While specific spectral data for this exact compound is not widely published, its structure allows for the confident prediction of its key spectroscopic features. The following section outlines the expected characteristics and a standard protocol for their acquisition.
Expected Spectroscopic Signatures
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¹H NMR (Proton NMR):
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Thiazole Protons: Two doublets are expected in the aromatic region (δ 7.0-7.5 ppm), corresponding to the two protons on the thiazole ring.
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Piperidine Protons: A complex series of multiplets will appear in the upfield region (δ 1.5-4.0 ppm). The protons adjacent to the ring nitrogen (C2/C6 positions) will be the most downfield. The proton at the C4 position, bearing the amino group, will likely appear as a multiplet around δ 2.5-3.0 ppm.
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Amine Protons: A broad singlet corresponding to the -NH₂ protons will be visible, the chemical shift of which is highly dependent on solvent and concentration.
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¹³C NMR (Carbon NMR):
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Thiazole Carbons: Three distinct signals are expected. The carbon atom between the N and S atoms (C2) will be the most downfield (δ > 160 ppm). The other two carbons will appear in the aromatic region (δ 110-145 ppm).
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Piperidine Carbons: Four signals corresponding to the piperidine ring carbons are expected in the aliphatic region (δ 25-60 ppm).
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FT-IR (Infrared Spectroscopy):
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N-H Stretch: A characteristic pair of medium-intensity peaks around 3300-3400 cm⁻¹ for the primary amine (-NH₂).
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C-H Stretch: Peaks just below 3000 cm⁻¹ for the aliphatic C-H bonds of the piperidine ring and just above 3000 cm⁻¹ for the aromatic C-H bonds of the thiazole ring.
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C=N Stretch: A sharp peak around 1550-1650 cm⁻¹ corresponding to the imine-like bond within the thiazole ring.
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Mass Spectrometry (MS):
Experimental Protocol: Spectroscopic Analysis
The causality behind this protocol is to obtain a full, unambiguous structural confirmation of the compound.
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Sample Preparation: Dissolve ~5-10 mg of the purified oil in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for compounds with exchangeable amine protons as it can slow down the exchange rate, sometimes allowing for clearer observation.
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¹H NMR Acquisition: Acquire a standard proton spectrum. If peak overlap in the piperidine region is significant, perform a 2D COSY (Correlation Spectroscopy) experiment to establish proton-proton coupling networks.
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¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment should be run to differentiate between CH, CH₂, and CH₃ carbons, which is invaluable for assigning the piperidine signals.
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Mass Spectrometry: Prepare a dilute solution (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Analyze using Electrospray Ionization (ESI) in positive ion mode to confirm the molecular weight via the [M+H]⁺ adduct.
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FT-IR Analysis: Apply a thin film of the neat oil onto a salt plate (e.g., NaCl or KBr) and acquire the spectrum to confirm the presence of key functional groups.
Caption: Workflow for the comprehensive spectroscopic analysis of the title compound.
Synthesis and Purification
The synthesis of 2-aminothiazole derivatives often follows established pathways. A plausible and efficient synthesis for 1-(1,3-Thiazol-2-yl)piperidin-4-amine can be achieved via nucleophilic substitution.
Retrosynthetic Analysis & Proposed Pathway
The most logical disconnection is the C-N bond between the thiazole C2 carbon and the piperidine nitrogen. This suggests a reaction between a 2-halothiazole (e.g., 2-bromothiazole) and a suitable 4-aminopiperidine derivative. To prevent self-reaction or side reactions at the primary amine, it is prudent to use a protected form, such as N-Boc-4-aminopiperidine. The final step would be the deprotection of the Boc group under acidic conditions.
Caption: Proposed retrosynthetic pathway for the target molecule.
Experimental Protocol: Two-Step Synthesis
This protocol is designed as a self-validating system, where successful formation of the intermediate can be confirmed before proceeding to the final deprotection step.
Step 1: Synthesis of tert-butyl (1-(thiazol-2-yl)piperidin-4-yl)carbamate
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Reaction Setup: To a solution of tert-butyl piperidin-4-ylcarbamate (1.0 eq) and 2-bromothiazole (1.1 eq) in a suitable solvent like DMF or Dioxane, add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.0 eq).
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Catalysis (Optional but Recommended): For improved yield and reaction rate, a Palladium-catalyzed Buchwald-Hartwig amination can be employed. Add a palladium catalyst (e.g., Pd₂(dba)₃, ~2 mol%) and a ligand (e.g., Xantphos, ~4 mol%).
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Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., Nitrogen or Argon) at 80-100 °C for 12-24 hours. The choice of thermal heating versus microwave irradiation can be made; microwave heating often significantly reduces reaction time.[7]
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Workup & Purification: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the Boc-protected intermediate.
Step 2: Deprotection to yield 1-(1,3-Thiazol-2-yl)piperidin-4-amine
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Reaction Setup: Dissolve the purified intermediate from Step 1 in a solvent such as Dichloromethane (DCM) or 1,4-Dioxane.
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Acidic Cleavage: Add an excess of a strong acid. A solution of 4M HCl in Dioxane or Trifluoroacetic acid (TFA) (20-50% in DCM) is commonly used.
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Reaction Conditions: Stir the mixture at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS until the starting material is fully consumed.
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Workup & Isolation: Remove the solvent and excess acid under reduced pressure. The product will be obtained as its hydrochloride or trifluoroacetate salt. To obtain the free base, dissolve the salt in water, basify with a strong base (e.g., NaOH) to pH >10, and extract with an organic solvent like DCM or ethyl acetate. Dry and concentrate the organic extracts to yield the final product as an oil.
Chemical Reactivity & Derivatization Potential
The primary value of this compound lies in its potential for derivatization. The exocyclic primary amine is the most nucleophilic and sterically accessible site, making it the primary target for synthetic modifications.
Key Reactive Pathways:
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Acylation/Sulfonylation: The primary amine readily reacts with acyl chlorides, anhydrides, or sulfonyl chlorides in the presence of a base to form amides and sulfonamides, respectively. This is a robust method for introducing a vast array of side chains.
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Reductive Amination: Reaction with aldehydes or ketones forms an intermediate imine, which is then reduced in situ (e.g., with sodium triacetoxyborohydride, NaBH(OAc)₃) to yield secondary amines. This is a powerful tool for building complexity.
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Alkylation: Direct alkylation with alkyl halides can be performed, though over-alkylation to the tertiary amine is a potential side reaction that must be controlled.
Caption: Major derivatization pathways for the title compound.
Potential Applications in Drug Discovery
While 1-(1,3-Thiazol-2-yl)piperidin-4-amine is primarily a building block, its core structure is featured in compounds investigated for a range of therapeutic applications. Derivatives containing the 2-aminothiazole motif have demonstrated significant biological potential:
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Antiproliferative Activity: N,4-diaryl-1,3-thiazole-2-amines have been synthesized and evaluated as tubulin polymerization inhibitors, a mechanism relevant to cancer chemotherapy.[7]
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Antimicrobial Agents: The thiazole ring is a well-established pharmacophore in antimicrobial agents.[1] Novel thiazole derivatives continue to be explored for activity against multi-drug resistant bacterial and fungal strains.[8]
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Anti-inflammatory and Analgesic Activity: Certain thiazole and pyridazinone hybrids have been shown to possess anti-inflammatory and analgesic properties, potentially through mechanisms like COX-2 inhibition.[2]
The title compound serves as an excellent starting point for generating libraries of molecules to be screened for these and other activities. Its structure allows for systematic modification to explore structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.
Safety, Handling, and Storage
Proper handling of all chemical reagents is paramount for laboratory safety. Based on available safety data sheets for this compound and structurally related chemicals, the following precautions should be observed.[9][10][11]
GHS Hazard Classification
| Hazard Code | Hazard Statement | Source(s) |
| H302 | Harmful if swallowed. | [12] |
| H315 | Causes skin irritation. | [9] |
| H319 | Causes serious eye irritation. | [9] |
| H332 | Harmful if inhaled. | |
| H335 | May cause respiratory irritation. | [9] |
Recommended Safety Protocols
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Personal Protective Equipment (PPE):
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Engineering Controls:
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Handling & Storage:
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Disposal:
References
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Al-Ostath, A. I., et al. (2022). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Molbank, 2022(2), M1367. Available at: [Link]
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Mamedov, V. A., et al. (2018). Synthesis and Biological Activity of New[12]Thiazolo[4,5-d]pyridazin-4(5H)-ones. Molecules, 23(11), 2991. Available at: [Link]
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PubChem. (n.d.). 1-(4-Methyl-1,3-thiazol-2-yl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]
- Enamine. (n.d.). Safety Data Sheet.
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SpectraBase. (n.d.). 1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxylic acid. Retrieved from [Link]
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PubChemLite. (n.d.). N-(1,3-thiazol-2-yl)piperidin-4-amine. Université du Luxembourg. Retrieved from [Link]
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Shaimaa Adnan, et al. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 7(10), 1000-1011. Available at: [Link]
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Sun, M., et al. (2018). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PLoS ONE, 13(5), e0197956. Available at: [Link]
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El-Gazzar, A. B. A., et al. (2017). A MULTI-COMPONENT ONE-POT SYNTHESIS OF NOVEL (1,3,4-THIADIAZIN-2-YLAMINO)ISOINDOLINE-1,3-DIONES AS ANTIMICROBIAL AGENTS. Acta Chimica Slovenica, 64(1), 169-178. Available at: [Link]
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Singh, S., et al. (2010). Synthesis of some new 1,3-thiazolyldiphenyl amine derivative and evaluation of their antibacterial effects. Oriental Journal of Chemistry, 26(1), 93-101. Available at: [Link]
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Al-Khazragie, Z. K., et al. (2022). Synthesis, Characterization, and Antioxidant, Antimicrobial and Toxic Properties of Novel Δ2-1,3,4-thiadiazoline and Δ2-1,3,4-selenadiazoline Derivatives. International Journal of Drug Delivery Technology, 12(1), 113-126. Available at: [Link]
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Gevorgyan, A., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molbank, 2021(3), M1267. Available at: [Link]
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Patel, D., et al. (2023). Synthesis and Biological Evaluation of 3-(Benzo[d]Thiazol-2-yl)-2-(Substituted Aryl) Thiazolidin-4-one Derivatives. Molbank, 2023(3), M1704. Available at: [Link]
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ResearchGate. (n.d.). Chemistry and Biological Activities of 1,3-Thiazolidin-4-ones. Retrieved from [Link]
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Deokule, T., et al. (2023). 1,3,4-Thiadiazole and its Derivatives: A Versatile Moiety. Medicinal Chemistry, 13(1). Available at: [Link]
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PubChemLite. (n.d.). 2-(piperidin-1-yl)-1,3-thiazol-4-amine hydrochloride. Université du Luxembourg. Retrieved from [Link]
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